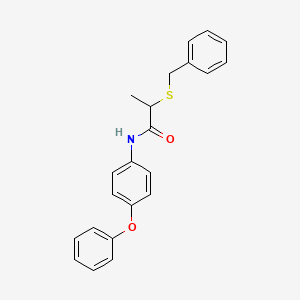
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site distinct from the glutamate binding site. It acts as a non-competitive antagonist, meaning it does not compete with glutamate for binding, but instead blocks the channel pore of the receptor, preventing ion flow and reducing the amplitude of the excitatory postsynaptic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in blocking AMPA receptor-mediated synaptic transmission, it has been shown to modulate other ion channels, including NMDA and kainate receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is its high potency and selectivity for the AMPA receptor, allowing for precise manipulation of synaptic transmission. However, its non-competitive mechanism of action can make interpretation of results more complex, and it has been shown to have off-target effects at high concentrations.
Orientations Futures
There are a number of potential future directions for research involving N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in investigating its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies are needed to fully understand its effects on other ion channels and its antioxidant properties. Finally, the development of more selective AMPA receptor antagonists could lead to greater insights into the role of this receptor subtype in synaptic plasticity and neurological function.
Méthodes De Synthèse
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde to form 2,4-bis(2-nitrophenyl)-1,3-dioxolane. This compound is then reacted with 4-chloroquinoline to form the desired this compound product.
Applications De Recherche Scientifique
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been primarily used in neuroscience research to study the role of the AMPA receptor in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on AMPA receptors, leading to a decrease in excitatory neurotransmission. This has allowed researchers to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as epilepsy and stroke.
Propriétés
IUPAC Name |
N,2-bis(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-16-9-11-19(24(13-16)32-3)23-15-20(18-7-5-6-8-21(18)27-23)26(29)28-22-12-10-17(31-2)14-25(22)33-4/h5-15H,1-4H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHILOBRARAREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)
![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)
![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

